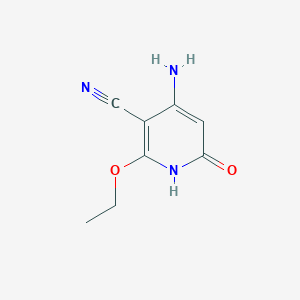

4-Amino-2-ethoxy-6-hydroxynicotinonitrile

Description

4-Amino-2-ethoxy-6-hydroxynicotinonitrile (CAS: 102266-59-1) is a substituted nicotinonitrile derivative characterized by an ethoxy group at position 2, a hydroxyl group at position 6, and an amino group at position 4 on the pyridine ring. This compound is commercially available through suppliers such as EOS Med Chem, which markets it for pharmaceutical research applications .

Propriétés

IUPAC Name |

4-amino-2-ethoxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8-5(4-9)6(10)3-7(12)11-8/h3H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEBABGCFCDYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=O)N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544020 | |

| Record name | 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102266-59-1 | |

| Record name | 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethoxy-6-hydroxynicotinonitrile typically involves multi-step reactions. One common method includes the reaction of 2-ethoxy-6-hydroxynicotinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts such as cellulose sulfuric acid can be used to enhance reaction rates and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-ethoxy-6-hydroxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

Oxidation: Formation of 4-amino-2-ethoxy-6-oxonicotinonitrile.

Reduction: Formation of 4-amino-2-ethoxy-6-hydroxyaminonicotinonitrile.

Substitution: Formation of 4-halo-2-ethoxy-6-hydroxynicotinonitrile.

Applications De Recherche Scientifique

Biological Activities

The biological activities of AEHN have been investigated in several studies, highlighting its potential as:

- Anticancer Agent : Research indicates that AEHN exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific pathways crucial for cancer cell proliferation. For instance, studies have shown that compounds structurally related to AEHN can induce apoptosis in breast cancer cells, suggesting a similar potential for AEHN itself .

- Anti-inflammatory Properties : AEHN may also possess anti-inflammatory effects by modulating inflammatory cytokines. Compounds with similar structures have been noted to inhibit the NF-kB signaling pathway, which plays a significant role in inflammatory responses . This suggests that AEHN could be useful in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations suggest that AEHN may exhibit antimicrobial properties against certain bacterial strains. This aspect warrants further exploration to evaluate its efficacy as an antimicrobial agent .

Case Studies

Several case studies have documented the application of AEHN in experimental settings:

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that AEHN significantly reduced cell viability in MCF-7 breast cancer cells compared to control treatments. The study indicated an IC50 value comparable to established chemotherapeutics like Doxorubicin .

- Inflammatory Response Modulation : A study exploring the anti-inflammatory potential of related compounds found that AEHN could downregulate pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage models, supporting its use in inflammatory conditions .

- Antimicrobial Efficacy : Initial tests against Gram-positive bacteria revealed that AEHN exhibited moderate antibacterial activity, suggesting potential as a lead compound for further development into antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-Amino-2-ethoxy-6-hydroxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Nicotinonitrile derivatives exhibit diverse applications in medicinal chemistry, material science, and organic synthesis. Below is a comparative analysis of 4-Amino-2-ethoxy-6-hydroxynicotinonitrile with key analogues:

Structural and Functional Group Variations

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Key Observations :

Substituent Effects on Reactivity: The ethoxy group in this compound may enhance solubility in polar solvents compared to non-polar substituents (e.g., methyl or phenyl groups in other derivatives). The sulfonyl group in 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile could increase acidity, making it a candidate for protease inhibitor design .

Crystallographic Differences: 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile crystallizes in an orthorhombic system (space group Pbca) with unit cell dimensions a = 7.0751 Å, b = 20.843 Å, and c = 20.983 Å . The thienyl and aminophenyl groups facilitate extended hydrogen-bonding networks, which are absent in the simpler this compound structure.

Physicochemical Property Trends

| Property | This compound | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile |

|---|---|---|---|

| Molecular Weight | 178.17 g/mol | 321.38 g/mol | 290.30 g/mol |

| Hydrogen Bonding | Moderate (OH, NH₂) | Extensive (NH₂, thienyl S) | High (SO₂, OH, NH₂) |

| Solubility | Likely polar solvent-soluble | Limited (bulky substituents) | Moderate (sulfonyl enhances polarity) |

Activité Biologique

4-Amino-2-ethoxy-6-hydroxynicotinonitrile (C8H9N3O2) is a derivative of nicotinonitrile characterized by the presence of amino, ethoxy, and hydroxyl groups on the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 2-ethoxy-6-hydroxynicotinonitrile with ammonia or an amine under controlled conditions, often utilizing organic solvents like ethanol or methanol at temperatures between 50-100°C to optimize yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate the formation of hydrogen bonds, which modulate enzyme activity and receptor signaling pathways. This can lead to various biological effects, including enzyme inhibition and altered cellular responses.

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related nicotinonitriles have shown significant cytotoxicity against breast cancer cells, hinting at the potential of this compound as an anticancer agent .

- Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Cytotoxicity Studies : A study examining related compounds demonstrated that certain analogs exhibited exceptional cytotoxicity against breast cancer cell lines, surpassing traditional chemotherapeutic agents like Doxorubicin. This suggests that this compound may possess similar or enhanced properties .

- Mechanistic Insights : Research into the mechanisms of action revealed that the compound interacts with cellular pathways involved in apoptosis and cell proliferation, indicating its potential utility in cancer therapy .

- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited unique solubility and stability profiles, which could influence its bioavailability and therapeutic efficacy.

Data Table: Biological Activities of Related Compounds

Note : TBD = To Be Determined.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-amino-2-ethoxy-6-hydroxynicotinonitrile and related nitrile derivatives?

Answer:

this compound can be synthesized via multicomponent reactions (MCRs) or stepwise functionalization of precursor pyridine/nicotinonitrile scaffolds. For example, related nitriles like 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile are synthesized via condensation reactions between aryl aldehydes, malononitrile, and amines under acidic or basic catalysis, followed by purification via recrystallization . Key steps include:

- Cyclization : Formation of the pyridine ring using microwave-assisted or reflux conditions.

- Functionalization : Introduction of ethoxy and hydroxyl groups via nucleophilic substitution or oxidation.

- Characterization : Confirmation of structure via -NMR (e.g., δ 6.28 ppm for NH protons in DMSO-d) and -NMR (e.g., δ 158.9 ppm for nitrile carbons) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Answer:

SC-XRD is critical for resolving molecular conformation, hydrogen bonding, and disorder in nitrile derivatives. For instance, the crystal structure of 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile (orthorhombic, space group Pbca) revealed:

- Hydrogen-bonding networks : N–H···O and O–H···N interactions stabilizing the lattice .

- Disorder analysis : Ethoxy groups may exhibit rotational disorder, modeled using split positions with occupancy refinement .

- Validation : SHELXL software refines anisotropic displacement parameters and calculates R-factors (e.g., R = 0.038 for high-resolution data) .

Methodological tip : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) .

Basic: What spectroscopic techniques are essential for characterizing the functional groups in this compound?

Answer:

- FT-IR : Identify nitrile (C≡N) stretches (~2200–2250 cm), hydroxyl (O–H) stretches (~3200–3600 cm), and amine (N–H) bends (~1600 cm) .

- NMR :

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 321.38 for a related compound) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilic sites : Atomic charges at the nitrile carbon and hydroxyl oxygen guide reactivity predictions.

- Transition states : Simulate activation energies for substitution at the ethoxy group (e.g., replacing –OCHCH with –NH) .

Validation : Compare computed IR spectra and -NMR shifts with experimental data to refine models .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:3) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield and purity (>95% by HPLC) .

- TLC monitoring : Employ UV-active plates and ninhydrin staining to track amine-containing products .

Advanced: How do steric and electronic effects influence the tautomeric equilibria of this compound in solution?

Answer:

Tautomerism between keto-enol and amino-hydroxypyridine forms is governed by:

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize enolic forms via hydrogen bonding .

- Substituent effects : Electron-withdrawing groups (e.g., –CN) favor the keto tautomer, while amino groups promote enolization.

Experimental validation : Use -NMR variable-temperature studies to observe proton exchange rates .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How can time-resolved spectroscopic methods elucidate the photophysical properties of this compound?

Answer:

- UV-Vis spectroscopy : Monitor π→π* transitions (λ~250–300 nm) and solvent-dependent shifts .

- Fluorescence lifetime imaging (FLIM) : Measure excited-state decay kinetics to assess intramolecular charge transfer (ICT) effects .

- Transient absorption spectroscopy : Resolve triplet-state dynamics in microsecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.